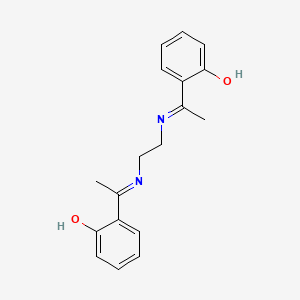

N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine

描述

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is an organic compound with the empirical formula C18H20N2O2 and a molecular weight of 296.36 g/mol . It is a Schiff base derived from the condensation of ethylenediamine and 2-hydroxy-alpha-methylbenzaldehyde. This compound is known for its chelating properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-hydroxy-alpha-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of the reduced amine derivatives.

Substitution: Formation of alkylated derivatives.

科学研究应用

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can influence biological pathways and chemical reactions. The molecular targets include metal-dependent enzymes and proteins, where the chelation can inhibit or modulate their activity .

相似化合物的比较

Similar Compounds

N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base with similar chelating properties.

N,N’-Bis(2-hydroxybenzylidene)ethylenediamine: Similar structure but lacks the alpha-methyl group.

Uniqueness

N,N’-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine is unique due to the presence of the alpha-methyl group, which can influence its steric and electronic properties. This modification can enhance its stability and specificity in forming metal complexes, making it a valuable compound in various applications .

生物活性

N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine (often abbreviated as BHE) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of BHE, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings.

1. Antimicrobial Activity

BHE and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to BHE exhibit significant activity against various bacterial strains.

Key Findings:

- A study on Schiff base derivatives, including BHE, demonstrated effective antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .

- The minimum inhibitory concentration (MIC) values for certain derivatives were reported as follows:

| Compound | Bacteria | MIC (μM) |

|---|---|---|

| BHE | S. enterica | 11.6 |

| P. aeruginosa | 86 | |

| S. aureus | 140 |

The study highlighted that modifications to the structure of BHE could enhance its antimicrobial efficacy, suggesting a structure-activity relationship (SAR) where specific substituents influence biological activity.

2. Cytotoxic Activity

The cytotoxic potential of BHE has also been investigated, particularly concerning cancer cell lines.

Research Insights:

- In vitro studies revealed that BHE exhibited concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

- The mechanism of action was linked to cell cycle arrest and disruption of mitochondrial membrane potential, indicating that BHE may induce apoptosis in cancer cells.

Cytotoxicity Data:

| Cell Line | Compound | Effect |

|---|---|---|

| A549 | BHE | Cell cycle arrest |

| MDA-MB-231 | BHE | Loss of mitochondrial potential |

| PC3 | BHE | Concentration-dependent cytotoxicity |

These findings suggest that BHE could be a promising candidate for further development as an anticancer agent.

3. Antioxidant Properties

BHE has also been noted for its antioxidant capabilities, attributed to the presence of hydroxy groups in its structure.

Antioxidant Activity:

- The hydroxy groups contribute to the compound's ability to scavenge free radicals, which may play a role in preventing oxidative stress-related diseases .

- This property is particularly relevant in the context of developing therapeutic agents aimed at mitigating oxidative damage in biological systems.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N,N'-Bis(2-hydroxy-alpha-methylbenzylidene)ethylenediamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The ligand is typically synthesized via a Schiff base condensation reaction between ethylenediamine and substituted 2-hydroxybenzaldehyde derivatives. Key optimization parameters include:

- Stoichiometry: A 1:2 molar ratio of ethylenediamine to aldehyde ensures complete imine formation.

- Solvent Choice: Methanol or ethanol under reflux (60–80°C) promotes efficient condensation while minimizing side reactions.

- Catalysis: Acidic conditions (e.g., glacial acetic acid) accelerate imine formation but require pH adjustment to avoid precipitation .

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) improves purity. Yield optimization can be monitored using TLC or UV-Vis spectroscopy to track reaction completion.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence NMR chemical shifts?

Methodological Answer:

- 1H-NMR: Proton signals for the imine (-CH=N-) group typically appear at δ 8.2–8.5 ppm. Hydroxy (-OH) groups show broad peaks at δ 10–12 ppm, which can be suppressed using DMSO-d6 as a solvent. Substituents like methyl or trifluoromethyl groups on the aromatic ring cause upfield/downfield shifts due to electron-withdrawing or donating effects. For example, α-methyl groups induce shielding (~δ 2.3 ppm) .

- UV-Vis: The ligand exhibits strong π→π* transitions in the 250–350 nm range. Coordination to metals shifts absorption bands due to charge-transfer transitions.

- IR Spectroscopy: Stretching frequencies for C=N (~1600–1650 cm⁻¹) and phenolic O-H (~3200–3500 cm⁻¹) confirm imine and hydroxyl group formation.

Q. What are the safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation) .

- Ventilation: Work in a fume hood to prevent inhalation of dust.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent contamination.

- Storage: Store in airtight containers at 2–8°C to minimize degradation. Monitor for discoloration, which may indicate decomposition.

Advanced Research Questions

Q. How does pH affect the coordination behavior and stability of metal complexes derived from this ligand, particularly in spectrophotometric applications?

Methodological Answer:

- pH-Dependent Coordination: At pH < 4, protonation of the imine nitrogen and hydroxyl groups prevents metal binding. Optimal complexation occurs at pH 6–8, where deprotonation enables chelation via the O⁻ and N donor sites. For example, Co(II) complexes show maximum absorbance at 410 nm at pH 6 .

- Stability Studies: Use Job’s method or molar ratio plots to determine stoichiometry. Monitor absorbance changes over time to assess kinetic stability. Adjust buffer systems (e.g., acetate for pH 4–6, phosphate for pH 6–8) to maintain stability during analysis.

Q. What challenges arise in determining the crystal structures of metal complexes with this ligand, and how can phase annealing methods improve crystallographic data?

Methodological Answer:

- Crystallization Challenges: Bulky substituents (e.g., α-methyl groups) often lead to disordered structures or poor diffraction. Slow evaporation from DMF/ethanol mixtures at 4°C can improve crystal quality.

- Phase Annealing: Implement the SHELX-90 program to resolve phase ambiguities in larger structures. Simulated annealing algorithms reduce noise in electron density maps, particularly for low-symmetry space groups (e.g., monoclinic P2₁/n) .

- Validation: Cross-validate bond lengths and angles with DFT calculations to ensure structural accuracy.

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand across different studies?

Methodological Answer:

- Control Variables: Standardize reaction conditions (temperature, solvent, substrate/oxidant ratios) to isolate ligand effects. For example, catalytic epoxidation efficiency varies with metal ion choice (Cu vs. Mn) and solvent polarity .

- Spectroscopic Probes: Use EPR or XAS to confirm metal oxidation states and coordination geometry. Discrepancies in catalytic activity may arise from differences in active species (e.g., Mn(III) vs. Mn(IV)) .

- Statistical Analysis: Apply multivariate regression to identify dominant factors (e.g., steric hindrance from α-methyl groups) influencing turnover frequencies.

Q. What methodological approaches are recommended for analyzing the electrochemical properties of manganese(III) complexes with this ligand?

Methodological Answer:

- Cyclic Voltammetry (CV): Use a three-electrode system in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Scan rates of 50–200 mV/s reveal redox processes (e.g., Mn(III)/Mn(IV) at ~0.8 V vs. Ag/AgCl) .

- Spectroelectrochemistry: Couple CV with UV-Vis to monitor spectral changes during redox transitions. For example, oxidation of Mn(III) to Mn(IV) may shift ligand-to-metal charge transfer bands.

- Data Interpretation: Compare half-wave potentials with DFT-calculated HOMO/LUMO energies to correlate electronic structure with reactivity.

属性

IUPAC Name |

2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]ethyl]-C-methylcarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13(15-7-3-5-9-17(15)21)19-11-12-20-14(2)16-8-4-6-10-18(16)22/h3-10,21-22H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQABMAERJRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN=C(C)C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-60-8 | |

| Record name | NSC15386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。